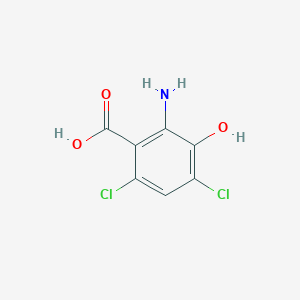

2-Amino-4,6-dichloro-3-hydroxybenzoic acid

Descripción

Significance within Halogenated Benzoic Acid Chemistry

Halogenated benzoic acids represent a significant class of compounds in organic and medicinal chemistry. The incorporation of halogen atoms onto the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications can, in turn, modulate the biological activity of the compound, making halogenated benzoic acids valuable synthons for the development of new pharmaceuticals and agrochemicals.

The presence of chlorine atoms, as seen in 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, can enhance the binding affinity of a molecule to its biological target and improve its ability to cross cell membranes. The specific positioning of the chloro, amino, and hydroxyl groups on the benzene (B151609) ring of this compound creates a unique electronic and steric environment, suggesting potential for specific biological interactions.

Overview of Structurally Related Compounds and Their Academic Relevance

The academic interest in 2-Amino-4,6-dichloro-3-hydroxybenzoic acid is contextualized by the extensive research into structurally similar molecules. Compounds such as para-aminobenzoic acid (PABA) and its derivatives are known for their wide range of therapeutic applications, including antimicrobial and anti-inflammatory effects. nih.govnih.gov Similarly, various substituted hydroxybenzoic acids are recognized for their diverse biological activities.

The study of analogous compounds, such as 2-amino-3-chlorobenzoic acid, has revealed potential antimicrobial and anticancer properties. mdpi.com Research into derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids has been conducted to explore their phytotoxic action for potential use as herbicides. nih.gov These findings for structurally related compounds provide a framework for understanding the potential applications and areas of investigation for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid.

Rationale for Research on 2-Amino-4,6-dichloro-3-hydroxybenzoic Acid

The primary rationale for the scientific investigation of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid stems from its potential as a versatile building block in organic synthesis and its prospective biological activities. The unique combination of an amino group, a hydroxyl group, and two chlorine atoms on a benzoic acid core makes it a valuable intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors. evitachem.com

The exploration of polychlorinated aminobenzoic acids is driven by the quest for novel compounds with enhanced or specific biological activities. The structural motifs present in 2-Amino-4,6-dichloro-3-hydroxybenzoic acid suggest that it could be investigated for a range of therapeutic effects, including but not limited to, anti-inflammatory and anticancer properties. evitachem.com The synthesis and characterization of this compound and its derivatives are therefore of significant interest to researchers in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties and Synthesis of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid

This section details the known physicochemical characteristics and synthetic approaches for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₃ |

| Molecular Weight | 222.03 g/mol |

| CAS Number | 160911-15-9 angelpharmatech.com |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents |

Synthetic Approaches

The synthesis of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid is anticipated to follow established methods for the preparation of substituted benzoic acids. A common route involves the chlorination and amination of a suitable precursor, such as 3-hydroxybenzoic acid. evitachem.com

Another potential synthetic strategy involves a multi-step process beginning with the nitration of a dichlorinated hydroxybenzoic acid precursor, followed by the reduction of the nitro group to an amine. The precise reaction conditions and reagents would be critical to achieving the desired substitution pattern and avoiding unwanted side reactions.

Reactivity and Spectroscopic Profile

The reactivity of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid is governed by the interplay of its functional groups: the carboxylic acid, the aromatic amine, the phenolic hydroxyl group, and the chlorine substituents.

Carboxylic Acid Group : This group can undergo typical reactions such as esterification and amide formation.

Amino Group : The amino group can be acylated, alkylated, or diazotized, providing a handle for further molecular elaboration.

Hydroxyl Group : The phenolic hydroxyl group can be etherified or may influence the reactivity of the aromatic ring.

Aromatic Ring : The electron-donating amino and hydroxyl groups and the electron-withdrawing chloro and carboxyl groups influence the regioselectivity of further electrophilic aromatic substitution reactions.

Expected Spectroscopic Characteristics

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic proton, the amine protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts would be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons, with chemical shifts dictated by the attached functional groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol (B47542), the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and C-Cl stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4,6-dichloro-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQYSIQGLAQPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Amino-4,6-dichloro-3-hydroxybenzoic Acid

Established synthetic pathways to 2-Amino-4,6-dichloro-3-hydroxybenzoic acid and its derivatives primarily rely on multi-step sequences starting from substituted benzoic acids. These routes are designed to introduce the required functional groups—amino, chloro, and hydroxyl—onto the benzene (B151609) ring in a controlled manner.

Multi-Step Synthesis Approaches (e.g., Nitration, Reduction, Substitution Reactions)

A common and effective strategy for synthesizing the target molecule involves a sequence of nitration followed by reduction. evitachem.com This multi-step approach allows for the regioselective introduction of the amino group precursor.

The typical synthesis begins with a nitration reaction on a suitable precursor. evitachem.com For instance, the nitration of 4,6-dichloro-3-hydroxybenzoic acid is achieved using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures, such as 0°C. evitachem.com This electrophilic aromatic substitution introduces a nitro group (-NO₂) onto the benzene ring. evitachem.comtruman.edu

Following the successful nitration, the next crucial step is the reduction of the nitro group to an amino group (-NH₂). This transformation can be accomplished through several methods:

Catalytic Hydrogenation : This method involves using hydrogen gas (H₂) in the presence of a metal catalyst, typically 10% palladium on carbon (Pd/C), in a solvent like tetrahydrofuran (B95107) (THF). evitachem.comgoogle.com

Chemoselective Chemical Reduction : An alternative to catalytic hydrogenation is the use of reducing agents like iron powder in a mixture of acetic acid and acetic anhydride. evitachem.com This method is valued for its ability to prevent undesirable side reactions such as over-reduction or dehalogenation. evitachem.com

This nitration-reduction cascade is a well-established pathway for the synthesis of various aminobenzoic acid derivatives. evitachem.comgoogle.com

| Reaction Step | Reagents and Conditions | Transformation | Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃, H₂SO₄, 0°C | Adds a nitro (-NO₂) group to the aromatic ring. | evitachem.com |

| Reduction (Method A) | H₂ (30 psi), 10% Pd/C, THF | Converts the nitro (-NO₂) group to an amino (-NH₂) group. | evitachem.com |

| Reduction (Method B) | Iron powder, Acetic Acid/Acetic Anhydride (4:1), 60°C | Chemoselectively reduces the nitro group to an amino group. | evitachem.com |

Strategic Use of Starting Materials (e.g., Halogenated Cresols, Hydroxybenzoic Acids)

The selection of an appropriate starting material is critical to the success and efficiency of the synthesis. For 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, substituted hydroxybenzoic acids are logical and commonly used precursors. evitachem.comdrugbank.com

Specifically, 4,6-dichloro-3-hydroxybenzoic acid serves as a direct and strategic starting material. evitachem.com This precursor already contains the desired chloro and hydroxyl substituents in the correct positions, simplifying the subsequent synthetic steps to the introduction of the amino group. The synthesis of related aminonitrobenzoic acids also frequently starts from halogenated precursors like 2-chloro-6-nitrobenzoic acid or dinitrobenzoic acids. google.com

Regioselective and Chemoselective Considerations in Synthesis

Achieving the correct arrangement of substituents on the benzene ring (regioselectivity) is a major consideration in the synthesis of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid.

During the nitration of 4,6-dichloro-3-hydroxybenzoic acid, the directing effects of the existing substituents guide the incoming nitro group. The hydroxyl (-OH) group is a strong activating group and an ortho, para-director. In this specific molecule, the hydroxyl group's powerful ortho-directing influence ensures that the nitration occurs almost exclusively at the C2 position, which is adjacent to it. evitachem.com This results in a high regioselectivity of over 95% for the desired intermediate, 2-nitro-4,6-dichloro-3-hydroxybenzoic acid. evitachem.com However, the two electron-withdrawing chlorine atoms deactivate the ring, necessitating forceful nitrating conditions to achieve the reaction. evitachem.com

Chemoselectivity is particularly important during the reduction step. The chosen reducing agent must selectively reduce the nitro group without affecting the carboxylic acid or the carbon-chlorine bonds. Catalytic hydrogenation with Pd/C and reduction with iron powder are effective methods that demonstrate high chemoselectivity for the nitro group, leaving other functional groups intact. evitachem.com

Development of Novel and Optimized Synthetic Protocols

Ongoing research in chemical synthesis aims to develop more efficient, cost-effective, and environmentally friendly methods. These efforts include the application of green chemistry principles and the use of advanced catalytic systems.

Green Chemistry Approaches in Synthesis

Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, several aspects can be optimized for environmental sustainability.

One key area is the reduction of the nitro group. Traditional methods using stoichiometric metal reductants, such as iron powder, can generate significant amounts of metal waste. nih.gov In contrast, catalytic hydrogenation is considered a greener alternative because it utilizes a small, recyclable amount of catalyst and produces water as the primary byproduct. google.com The development of syntheses in environmentally benign solvents and the optimization of reaction conditions to reduce energy consumption are also central tenets of green chemistry that can be applied to this process. nih.govunibo.it Electrochemical methods, which use electricity to drive reactions, are also emerging as a sustainable approach for producing amino acids from biomass-derived starting materials. nsf.gov

Catalyst-Mediated Synthesis and Reaction Efficiency

The use of palladium on carbon (Pd/C) as a heterogeneous catalyst for hydrogenation is a widely adopted and efficient method. evitachem.comgoogle.com Research has shown that the efficiency of such catalytic reactions can be further optimized. For instance, using a dehydrated catalyst or adding a small amount of a base can significantly decrease the reaction time required for complete conversion. unibo.it Such optimizations not only improve throughput but also reduce energy consumption, aligning with the principles of green chemistry. unibo.it

| Catalyst System | Substrate Type | Key Advantages | Reference |

|---|---|---|---|

| 10% Pd/C, H₂ | Nitroaromatic compounds | High efficiency and chemoselectivity for nitro group reduction. | evitachem.com |

| Pd/carbon catalyst, H₂ (pressurized) | Nitro-hydroxybenzoic acid | Enables catalyst recycling and reduces wastewater generation. | google.com |

| Pd/C 10%, H₂, +/- DIPEA (base) | Protected amino acids | Addition of a base can significantly reduce reaction time. | unibo.it |

Process Intensification and Scale-Up Considerations (Academic Focus)

The transition of the synthesis of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid from laboratory-scale to larger-scale production necessitates a focus on process intensification and careful scale-up considerations. From an academic perspective, the goal is to develop a process that is not only high-yielding but also safe, efficient, and environmentally benign.

A common laboratory synthesis for this compound involves the reduction of a nitro group precursor, 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid. This reduction is often achieved using classical methods such as iron powder in acetic acid. While effective, scaling up such heterogeneous reactions presents challenges in terms of heat transfer, mass transfer, and product isolation. For instance, the exothermic nature of the nitro group reduction requires robust temperature control to prevent side reactions and ensure process safety on a larger scale.

Process intensification strategies could involve the use of continuous flow reactors. A flow chemistry approach would offer superior heat and mass transfer, enabling better control over the reaction conditions and potentially reducing reaction times. Furthermore, the use of packed-bed reactors with immobilized reagents or catalysts could simplify downstream processing and purification.

Table 1: Key Parameters for Synthesis Scale-Up Considerations

| Parameter | Laboratory-Scale Consideration | Scale-Up Challenge | Potential Process Intensification Strategy |

| Heat Transfer | Simple heating/cooling baths | Management of exotherms in large volumes | Continuous flow reactors with high surface-area-to-volume ratio |

| Mass Transfer | Vigorous stirring | Ensuring homogeneity in large reactors | Use of static mixers in flow systems, efficient agitation design |

| Reaction Time | Typically hours to days | Long batch times reduce throughput | Flow chemistry to reduce reaction times, catalyst optimization |

| Work-up & Purification | Standard extraction and chromatography | Handling large volumes of solvents, product isolation | In-line extraction and purification, crystallization optimization |

| Safety | Small scale minimizes risks | Runaway reactions, handling of hazardous reagents | Inherent safety of flow reactors (small reaction volume) |

Derivatization and Functionalization Strategies

The molecular structure of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid offers multiple reactive sites—the amino group, the carboxyl group, the hydroxyl group, and the halogenated aromatic ring—making it a versatile scaffold for the synthesis of a wide range of derivatives.

Chemical Modification of the Amino Group (e.g., Amidation, Alkylation, Nucleophilic Substitution)

The primary amino group at the C2 position is a key site for functionalization due to its nucleophilic character.

Amidation: The amino group can readily react with acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This transformation is useful for introducing a variety of substituents and can modulate the electronic properties and biological activity of the molecule. Lewis acid catalysts can also be employed for direct amidation reactions.

Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. This reaction typically requires a base to deprotonate the amine and can lead to mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the reagents.

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions. For instance, it can react with suitable electrophiles to form new carbon-nitrogen bonds, leading to a diverse array of derivatives.

Esterification and Amidation of the Carboxyl Group

The carboxylic acid moiety is another prime target for derivatization.

Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esterification is a common strategy to mask the polarity of the carboxylic acid or to create prodrugs. A process for the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated derivative in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine.

Amidation: The carboxyl group can be activated, for example, with thionyl chloride to form an acid chloride, which then readily reacts with ammonia (B1221849) or primary/secondary amines to yield the corresponding benzamide. Alternatively, direct amidation can be achieved using coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC).

Modifications at the Hydroxyl Group (e.g., Etherification, Oxidation to Quinones)

The phenolic hydroxyl group at the C3 position offers further opportunities for chemical modification.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups, which can significantly alter the lipophilicity and steric profile of the molecule.

Oxidation to Quinones: The electron-rich aromatic ring, activated by the hydroxyl and amino groups, is susceptible to oxidation. The hydroxyl group can be oxidized to form quinone structures, which are known for their electrochemical properties and biological activities. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are potent oxidants used for such transformations.

Halogen Atom Reactivity and Exchange Reactions

The chlorine atoms at the C4 and C6 positions are generally unreactive towards nucleophilic aromatic substitution (SNAr) due to the electron-donating nature of the amino and hydroxyl groups. However, their presence significantly influences the electronic environment of the aromatic ring. While direct displacement is challenging, these halogen atoms can be involved in metal-catalyzed cross-coupling reactions, although such reactivity for this specific substrate is not widely reported. The electron-withdrawing nature of the chloro substituents does, however, play a role in activating other positions on the ring towards certain reactions. For instance, in related dichlorinated hydroxybenzamide intermediates, the chloro substituents create an electron-deficient environment that can facilitate nucleophilic aromatic substitution at other positions.

Synthesis of Analogues for Structure-Activity Relationship Studies

2-Amino-4,6-dichloro-3-hydroxybenzoic acid is a valuable scaffold for generating libraries of analogues for structure-activity relationship (SAR) studies. By systematically modifying each of the functional groups, researchers can probe the structural requirements for a desired biological activity.

For example, a series of amides could be synthesized by reacting the amino group with a diverse set of carboxylic acids to explore the effect of different substituents at this position. Similarly, a library of esters or amides could be generated from the carboxyl group. The hydroxyl group could be converted into a series of ethers. The combination of these modifications can lead to a large and diverse set of compounds for screening. Such SAR studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

Table 2: Summary of Derivatization Strategies

| Functional Group | Reaction Type | Reagents/Conditions | Potential Outcome |

| Amino Group | Amidation | Acyl chlorides, anhydrides, base | Introduction of diverse acyl groups |

| Alkylation | Alkyl halides, base | N-alkylation (mono- or di-) | |

| Carboxyl Group | Esterification | Alcohol, acid catalyst (Fischer) | Formation of esters |

| Amidation | Thionyl chloride then amine; or DCC, amine | Formation of benzamides | |

| Hydroxyl Group | Etherification | Alkyl halide, base (Williamson) | Formation of ethers |

| Oxidation | Oxidizing agents (e.g., DDQ) | Formation of quinone derivatives | |

| Aromatic Ring | Nucleophilic Substitution | (On other positions, activated by Cl) | Introduction of nucleophiles |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are fundamental to determining the connectivity and three-dimensional structure of the molecule in solution.

Multi-dimensional NMR spectroscopy would be essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing insight into the compound's conformation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton and the protons of the amine (-NH₂) and hydroxyl (-OH) groups. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the amino and hydroxyl groups.

¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for each of the unique carbon atoms in the benzene (B151609) ring and the carboxylic acid group.

COSY (Correlation Spectroscopy): This 2D NMR technique would be used to establish the connectivity between adjacent protons, confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, such as the orientation of the carboxylic acid and hydroxyl groups relative to the amino group.

A hypothetical data table for the expected NMR assignments is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| C1 | - | Expected | H5 to C2, C3, C6 | |

| C2 | - | Expected | - | H5 to C1, C3, C4 |

| C3 | - | Expected | - | H5 to C2, C4, C5 |

| C4 | - | Expected | - | H5 to C3, C5, C6 |

| C5 | Expected | Expected | - | H to C3, C4, C6, C7 |

| C6 | - | Expected | - | H5 to C1, C4, C5 |

| C7 (COOH) | Expected (OH) | Expected | - | H5 to C7 |

| NH₂ | Expected | - | - | - |

| OH | Expected | - | - | - |

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), would be employed to determine the compound's molecular weight and to elucidate its fragmentation pathways under ionization. This information is valuable for confirming the molecular structure.

Electrospray Ionization (ESI-MS): This soft ionization technique would be used to determine the accurate molecular weight of the parent ion.

MS/MS Fragmentation: By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be obtained. Expected fragmentation would likely involve the loss of small molecules such as H₂O, CO₂, and HCl. Analysis of these fragment ions would provide further confirmation of the compound's structure.

A table of potential mass spectrometry fragments is outlined below.

| m/z Value | Proposed Fragment |

| [M+H]⁺ or [M-H]⁻ | Molecular Ion |

| [M-H₂O] | Loss of water |

| [M-CO₂] | Loss of carbon dioxide |

| [M-Cl] | Loss of a chlorine atom |

| [M-HCl] | Loss of hydrogen chloride |

Vibrational spectroscopy provides information about the functional groups present in the molecule and the nature of intermolecular interactions.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenolic hydroxyl group, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and C-Cl stretches. The positions and shapes of the O-H and N-H bands would be indicative of hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds and the aromatic ring vibrations.

Tautomerism: The presence of the amino and hydroxyl groups raises the possibility of tautomerism. Vibrational spectroscopy could potentially distinguish between different tautomeric forms by identifying characteristic vibrational modes.

Expected vibrational frequencies are summarized in the table below.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad, ~3000 | - |

| O-H (Phenolic) | ~3400 | ~3400 |

| N-H (Amino) | ~3300-3500 | ~3300-3500 |

| C=O (Carboxylic Acid) | ~1700 | ~1700 |

| C=C (Aromatic) | ~1600, ~1450 | ~1600, ~1450 |

| C-Cl | ~700-800 | ~700-800 |

UV-Vis and fluorescence spectroscopy would be used to study the electronic properties of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic ring and associated chromophores. The position and intensity of these bands would be sensitive to the substitution pattern and the solvent environment.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would be recorded. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield would provide further information about the electronic structure and excited state dynamics.

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold the crystal together.

Hydrogen Bonding: It is expected that the amino, hydroxyl, and carboxylic acid groups would participate in an extensive network of intermolecular hydrogen bonds. These interactions would play a crucial role in determining the crystal packing.

Other Interactions: In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atoms, could also be present.

A summary of the type of crystallographic data that would be obtained is presented below.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining conformation |

| Hydrogen Bond Geometry | Distances and angles of H-bonds |

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in pharmaceuticals and material science. While specific polymorphic studies on 2-Amino-4,6-dichloro-3-hydroxybenzoic acid are not extensively documented in publicly available literature, the potential for its existence is high, drawing parallels from structurally related compounds. For instance, the polymorphism of 2-((2,6-dichlorophenyl)amino)benzoic acid has been investigated, revealing the existence of multiple polymorphic forms. rsc.orgresearchgate.net This behavior is often attributed to the conformational flexibility of the molecule. rsc.orgresearchgate.net

The presence of multiple functional groups capable of forming different intermolecular interactions, such as hydrogen bonds, suggests that 2-Amino-4,6-dichloro-3-hydroxybenzoic acid could also exhibit polymorphism. The specific arrangement of molecules in the crystal lattice can be influenced by factors like solvent of crystallization and temperature, potentially leading to different crystalline forms with distinct physicochemical properties.

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, is another relevant phenomenon. Given the hydrogen bond donor and acceptor sites on 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, it is a prime candidate for forming co-crystals with other molecules (co-formers). Amino acids, for example, are known to be effective co-formers and can form co-crystals with various active pharmaceutical ingredients, often improving their physical properties. nih.gov The selection of a suitable co-former is often guided by the pKa values of the interacting components. nih.gov The formation of co-crystals can be a strategy to modify the solubility, stability, and bioavailability of a compound.

Conformational Dynamics and Intramolecular Interactions

Rotational Barriers and Conformational Isomers

The conformational flexibility of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid is largely determined by the rotational barriers around the single bonds connecting the amino and carboxylic acid groups to the benzene ring. The rotation of these groups can lead to different conformational isomers, which may have different energy levels and stabilities.

Computational studies on similar aromatic amino acids have shown that the conformational landscape can be complex, with multiple energy minima corresponding to different stable conformers. nih.gov The presence of bulky chlorine atoms ortho to the amino group and adjacent to the carboxylic acid group in 2-Amino-4,6-dichloro-3-hydroxybenzoic acid would be expected to create significant steric hindrance, thereby increasing the rotational barriers for these groups. This steric hindrance can restrict the conformational freedom of the molecule, favoring certain planar or near-planar arrangements. The interplay between steric effects and electronic effects, such as conjugation, will ultimately determine the preferred conformation of the molecule in different environments. researchgate.net

Intramolecular Hydrogen Bonding and Chelation Effects

A key feature of the molecular structure of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid is the potential for strong intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the hydroxyl group at the 3-position and the adjacent carboxylic acid group, or between the amino group at the 2-position and the carboxylic acid group.

In similar molecules like 2-amino-4-chlorobenzoic acid, an intramolecular N—H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid group has been observed, leading to the formation of a stable six-membered ring motif known as an S(6) ring. researchgate.net A similar interaction is highly probable in 2-Amino-4,6-dichloro-3-hydroxybenzoic acid.

Furthermore, the presence of a hydroxyl group ortho to the carboxylic acid group creates a classic motif for a resonance-assisted hydrogen bond (RAHB). nih.gov This type of hydrogen bond is particularly strong due to the delocalization of electrons within the hydrogen-bonded ring system. nih.gov

The arrangement of the amino, hydroxyl, and carboxylic acid groups also makes 2-Amino-4,6-dichloro-3-hydroxybenzoic acid a potential chelating agent. nih.gov Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. The oxygen atoms of the hydroxyl and carboxylic acid groups, along with the nitrogen atom of the amino group, could potentially coordinate with a metal ion, forming a stable chelate complex. The effectiveness of chelation would depend on the specific metal ion and the pH of the medium, which influences the protonation state of the functional groups.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for probing the intrinsic properties of molecules. These methods could provide fundamental insights into the behavior of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For substituted benzoic acids, the nature and position of substituent groups significantly influence the energies of the HOMO and LUMO. The amino (-NH2), hydroxyl (-OH), and chloro (-Cl) groups on the benzene (B151609) ring of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid would be expected to modulate its electronic properties through inductive and resonance effects. However, without specific calculations, the precise HOMO-LUMO gap and the spatial distribution of these orbitals remain undetermined.

Similarly, the charge distribution within the molecule, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This information is critical for understanding intermolecular interactions. To date, no specific charge distribution data for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid has been published.

Electrostatic Potential Surface (MEP) Analysis and Reactivity Descriptors (e.g., Fukui Functions)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For a molecule like 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, the MEP would highlight the electrophilic and nucleophilic characters of the various functional groups.

Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative measure of local reactivity. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most susceptible sites for nucleophilic and electrophilic attack. While the theoretical framework for calculating Fukui functions for substituted benzoic acids is established, specific values for the title compound are not available in the literature.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are invaluable for confirming molecular structures. Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Although computational methods for predicting these properties are robust, no studies have reported the predicted NMR chemical shifts or vibrational frequencies for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of molecules in different environments.

Solvation Effects and Dynamics in Various Media

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the interactions between a solute molecule and solvent molecules, providing information on solvation energies, the structure of the solvent shell, and the dynamics of the solute in solution. Understanding the solvation of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid in various media would be crucial for predicting its solubility and reactivity in different chemical processes. Currently, no such simulation data has been published.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. For 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, molecular docking studies can provide valuable insights into its potential biological activity by modeling its interaction with the binding sites of various macromolecular targets.

While specific molecular docking studies exclusively focused on 2-Amino-4,6-dichloro-3-hydroxybenzoic acid are not extensively documented in publicly available literature, the principles of molecular interactions can be inferred from studies on analogous benzoic acid derivatives. The functional groups present in the molecule—an amino group, two chlorine atoms, a hydroxyl group, and a carboxylic acid group—are all known to participate in various types of intermolecular interactions.

Computational docking simulations would typically predict that the carboxylate group of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid is likely to form salt bridges with positively charged amino acid residues, such as arginine and lysine, within a binding pocket. Additionally, the hydroxyl and amino groups are capable of acting as both hydrogen bond donors and acceptors, potentially forming hydrogen bonds with residues like serine, threonine, tyrosine, and the peptide backbone of the protein. The chlorine atoms can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Based on studies of similar substituted benzoic acids, potential biological targets for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid could include enzymes where the substrate or an inhibitor has a benzoic acid moiety. For instance, enzymes such as p-hydroxybenzoate hydroxylase and various proteases have been studied with benzoic acid-derived ligands. In silico studies on other benzoic acid derivatives have shown interactions with enzymes like SARS-CoV-2 main protease and PI3Kα. mdpi.com

A hypothetical molecular docking scenario might involve the binding of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid to the active site of an enzyme. The predicted interactions could be tabulated as follows:

| Functional Group of Ligand | Potential Interacting Residue(s) in Target | Type of Interaction |

| Carboxylic Acid | Arginine (Arg), Lysine (Lys) | Salt Bridge, Hydrogen Bond |

| Hydroxyl Group | Serine (Ser), Threonine (Thr), Aspartate (Asp) | Hydrogen Bond |

| Amino Group | Glutamate (Glu), Aspartate (Asp), Peptide Backbone | Hydrogen Bond |

| Chlorine Atoms | Electron-rich atoms (e.g., in peptide backbone) | Halogen Bond |

| Benzene Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic Interaction |

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The elucidation of these principles for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid would involve understanding how its specific pattern of functional groups and their spatial arrangement contribute to selective binding to a biological target.

The ortho-amino and meta-hydroxyl groups relative to the carboxylic acid are crucial. The intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups can influence the compound's conformation and its interaction with a binding site. The presence and position of the two chlorine atoms significantly impact the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity and selectivity.

Studies on other substituted benzoic acids have highlighted the importance of specific substitution patterns for biological activity. The combination of hydrophobic interactions and hydrogen bonding is often a key driver for the binding of small molecules to proteins. nih.gov For 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, a combination of hydrogen bonds from the amino and hydroxyl groups, electrostatic interactions from the carboxylate, and halogen bonds from the chlorine atoms would likely create a specific pharmacophore that allows for selective recognition by a particular protein.

The principles of molecular recognition for this compound can be summarized as a synergistic effect of its various functional groups, leading to a specific and stable interaction with a complementary binding site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate a set of "predictor" variables (e.g., molecular descriptors) to a "response" variable, which can be a biological activity (QSAR) or a chemical property (QSPR).

To develop a QSAR or QSPR model for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, a variety of molecular descriptors would first be calculated from its two-dimensional or three-dimensional chemical structure. These descriptors quantify different aspects of the molecule's physicochemical properties. For a series of related compounds, these descriptors would be used to build a model that can predict the activity or property of new, untested compounds.

Common classes of molecular descriptors that would be derived for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid and its analogs include:

Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula, such as molecular weight, number of atoms, and number of specific atom types (e.g., halogens).

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity of atoms. Examples include the Kier & Hall connectivity indices and the Balaban J index.

Geometrical Descriptors: These descriptors are derived from the 3D structure of the molecule and include information about its size and shape, such as molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and the acid dissociation constant (pKa).

The following table provides examples of molecular descriptors that could be calculated for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid:

| Descriptor Class | Specific Descriptor Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Number of Halogen Atoms | The count of halogen atoms (in this case, 2 chlorine atoms). |

| Topological | First Zagreb Index (ZM1) | A measure of the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Physicochemical | LogP | A measure of the molecule's lipophilicity. |

| Physicochemical | pKa | The negative logarithm of the acid dissociation constant. |

Once a set of molecular descriptors has been calculated for a series of compounds including 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, statistical methods can be used to develop a predictive model. The goal is to find a mathematical relationship between the descriptors and the observed biological activity or chemical reactivity.

Commonly used statistical methods for developing QSAR models include:

Multiple Linear Regression (MLR): This method finds a linear relationship between a set of independent variables (descriptors) and a dependent variable (activity).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are increasingly used to build more complex and predictive QSAR models. nih.gov

For instance, a hypothetical QSAR study on a series of substituted benzoic acids for their antimicrobial activity might yield an equation like:

log(1/MIC) = c₀ + c₁logP + c₂LUMO + c₃*Molecular_Surface_Area

Where MIC is the minimum inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the antimicrobial activity of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid based on its calculated descriptor values.

The predictive power of a QSAR model is assessed through various validation techniques, such as cross-validation (e.g., leave-one-out) and external validation using a set of compounds not included in the model development. A robust and validated QSAR model can be a powerful tool in drug discovery and chemical research for prioritizing compounds for synthesis and testing, thus saving time and resources.

Pharmacological and Biological Activity Mechanisms Molecular and Cellular Level, in Vitro Focus

Cellular Pathway Interrogation and Signal Transduction Modulation (in vitro Cell Line Studies)

Information regarding the impact of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid on cellular pathways in in vitro cell line models is not available.

There are no published studies that have examined the effect of this compound on cell cycle progression or its potential to induce apoptosis. Consequently, there is no data on its influence on cell cycle checkpoints, cyclins, cyclin-dependent kinases, or key apoptotic proteins such as caspases or members of the Bcl-2 family.

The effect of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid on gene expression and protein synthesis remains uninvestigated. There are no reports from microarray, RT-PCR, western blot, or other relevant analyses to indicate its influence on these fundamental cellular processes.

Impact on Cellular Metabolism and Bioenergetics

No specific studies were identified that investigated the impact of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid on cellular metabolism or bioenergetics.

Antimicrobial and Antiviral Mechanism of Action (in vitro Studies)

There is no available research detailing the antimicrobial or antiviral mechanisms of action for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid.

No data was found regarding the inhibitory effects of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid on essential microbial or viral enzymes.

Information on the ability of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid to disrupt microbial cellular structures or processes is not available in the reviewed literature.

Immunomodulatory and Anti-inflammatory Mechanisms (in vitro Cell-Based Assays)

There are no specific in vitro cell-based assay results available that describe the immunomodulatory or anti-inflammatory mechanisms of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid.

Structure Activity Relationship Sar Studies

Systematic Chemical Modification and Analog Design

The design of analogs based on the 2-Amino-4,6-dichloro-3-hydroxybenzoic acid scaffold would involve a methodical alteration of its core components. This process allows researchers to probe the specific interactions of the molecule with its biological target. The synthesis of a series of related compounds is a common strategy in medicinal chemistry to develop more effective drugs. mdpi.com

Systematic modifications could include:

Alteration of the Amino Group: The primary amine at the C2 position could be converted to secondary or tertiary amines, amides, or other nitrogen-containing functional groups. For instance, acetylation of the amino group in related dichlorobenzoic acid derivatives has been explored to modulate phytotoxic activity. nih.gov

Modification of the Hydroxyl Group: The hydroxyl group at C3 could be etherified or esterified to investigate the impact of its hydrogen-bonding capability.

Varying the Halogen Substituents: The chlorine atoms at the C4 and C6 positions could be replaced with other halogens (e.g., fluorine, bromine) or moved to different positions on the aromatic ring to study the effect of electronegativity and sterics.

Modification of the Carboxylic Acid Group: The carboxylic acid at C1 could be esterified or converted to an amide or hydroxamic acid to assess the importance of its acidic nature and potential for hydrogen bonding.

The design and synthesis of homoisoflavonoids based on natural product structures is an example of how analog design can lead to the discovery of compounds with interesting biological activities, such as acetylcholinesterase inhibition. nih.gov

Role of the Benzoic Acid Scaffold and Substituent Positions

The benzoic acid core of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid serves as a rigid platform, holding the various functional groups in a specific spatial orientation. The relative positioning of these substituents is critical for the molecule's interaction with a biological target.

The specific substitution pattern (2-amino, 3-hydroxy, 4,6-dichloro) defines a unique electronic and steric profile. The carboxylic acid group, being an ortho-substituent to the amino group, can form an intramolecular hydrogen bond, which can influence the molecule's conformation and physicochemical properties. nih.gov The positions of the substituents on the benzene (B151609) ring are crucial for biological activity, as demonstrated in studies of other substituted benzoic acids. For example, the herbicidal activity of aminodichlorobenzoic acid derivatives is highly dependent on the substitution pattern. nih.gov

Contribution of the Amino Group to Activity and Selectivity

The amino group at the C2 position is a key functional group that can significantly influence the molecule's properties. As a basic group, it can be protonated at physiological pH, allowing for ionic interactions with biological targets. It can also act as a hydrogen bond donor.

In many biologically active molecules, the amino group is essential for their function. For instance, in 4-aminobenzoic acid (PABA), the amino group is crucial for its role as a precursor in folate synthesis in bacteria. nih.gov Minimal structural alterations to this group can lead to the inhibition of enzymes that utilize PABA. nih.gov The modification of the amino group in 2-amino-3,5-dichlorobenzoic acid derivatives, such as through the formation of N,N-di,sec.butylamides, has been shown to be important for selective phytotoxic activity. nih.gov

Influence of the Hydroxyl Group on Biological or Chemical Function

The hydroxyl group at the C3 position introduces a polar, hydrogen-bonding moiety to the molecule. It can act as both a hydrogen bond donor and acceptor, which is a critical feature for interaction with many biological macromolecules. The chemical nature of flavonoids, for example, is heavily dependent on their degree of hydroxylation, which in turn affects their bioavailability and pharmacological action. nih.gov

In some contexts, the presence of a hydroxyl group can be detrimental to activity. For instance, in a study of 4-mercaptobenzene-1,3-diol, the hydroxyl group was found to be unfavorably oriented in the active site of carbonic anhydrase II, and its removal improved the molecule's affinity. mdpi.com Conversely, in other cases, such as certain flavanones, a hydroxyl group at a specific position can be crucial for cytotoxic effects. nih.gov The influence of the hydroxyl group in 2-Amino-4,6-dichloro-3-hydroxybenzoic acid would therefore be highly dependent on the specific biological target.

The hydroxyl group can also influence the acidity of the neighboring carboxylic acid group through electronic effects.

Impact of Halogen Substituents (Chlorine) on Activity Profile

The two chlorine atoms at the C4 and C6 positions have a profound impact on the physicochemical properties and potential biological activity of the molecule. The introduction of chlorine atoms into a molecule can substantially improve its biological activity in some cases. eurochlor.org

Key effects of halogen substitution include:

Increased Lipophilicity: Chlorine atoms generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. eurochlor.orgresearchgate.net

Electronic Effects: As electron-withdrawing groups, chlorine atoms can alter the electron distribution in the benzene ring, affecting the pKa of the amino and carboxylic acid groups and influencing the molecule's reactivity. researchgate.net

Steric Effects: The size of the chlorine atoms can influence how the molecule fits into a binding site on a biological target.

Metabolic Stability: Halogenation can block positions on the aromatic ring that might otherwise be susceptible to metabolic hydroxylation, thereby increasing the molecule's in vivo half-life. researchgate.net

The position of the chlorine atoms is critical. In a study of chlorinated resorcinols, the rate of chlorination was found to be dependent on the existing substitution pattern. researchgate.net The phytotoxicity of certain chlorobenzoates has also been shown to be highly dependent on the specific arrangement of the chlorine atoms. nih.gov

| Property | Effect of Chlorine Substitution | Reference |

| Lipophilicity | Generally Increased | researchgate.net, eurochlor.org |

| Electronic Nature | Electron-withdrawing | researchgate.net |

| Metabolic Stability | Can be increased by blocking metabolic sites | researchgate.net |

| Biological Activity | Can be increased, decreased, or unchanged depending on the specific molecule and target | eurochlor.org |

Development of Pharmacophores or Reactive Motifs

A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov For 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, a pharmacophore model would define the essential spatial arrangement of its key features:

Hydrogen Bond Donors: The amino group and the hydroxyl group.

Hydrogen Bond Acceptors: The hydroxyl group and the carbonyl oxygen of the carboxylic acid.

Aromatic Ring: The central benzene scaffold.

Hydrophobic/Halogen Bonding Regions: The chlorine atoms.

Anionic/Negative Ionizable Center: The deprotonated carboxylic acid.

Pharmacophore models can be developed based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.govnih.gov These models are valuable tools in virtual screening to identify new compounds with potential activity and to rationalize the structure-activity relationships observed in a series of analogs. nih.gov The development of a pharmacophore for 2-Amino-4,6-dichloro-3-hydroxybenzoic acid would be a critical step in a rational drug design campaign based on this scaffold.

| Pharmacophore Feature | Contributing Functional Group(s) |

| Hydrogen Bond Donor | Amino group, Hydroxyl group |

| Hydrogen Bond Acceptor | Hydroxyl group, Carboxylic acid |

| Aromatic/Hydrophobic Region | Benzene ring |

| Halogen Bonding/Hydrophobic Region | Chlorine atoms |

| Negative Ionizable Center | Carboxylic acid |

Applications in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Organic Molecules and Heterocyclic Systems

2-Amino-4,6-dichloro-3-hydroxybenzoic acid serves as a valuable building block in organic synthesis. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the hydroxyl group, along with the chlorinated phenyl ring—allows for its use in the construction of complex molecular architectures. Heterocyclic compounds, which are core structures in many pharmacologically active agents, are a primary target for syntheses starting from such multifunctional building blocks. sigmaaldrich.com

The general class of aminobenzoic acids is fundamental to creating a wide array of heterocyclic systems. squarix.de For instance, anthranilic acid (2-aminobenzoic acid) and its derivatives are well-established precursors for quinoline (B57606) and quinazolinone synthesis. researchgate.net The reactivity of the amino and carboxylic acid groups can be harnessed to form fused ring systems. While specific examples detailing the cyclization reactions of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid are not extensively documented in the provided literature, its structural analogy to other aminobenzoic acids suggests its high potential for similar transformations. The chloro and hydroxyl substituents on the ring would further influence the electronic properties and reactivity of the resulting heterocyclic products, potentially leading to novel compounds with unique biological or material properties.

Use as a Precursor for Active Pharmaceutical Ingredients (APIs) or Agrochemicals (Synthetic Intermediate Role)

Substituted aminobenzoic acids are crucial intermediates in the chemical industry for producing both pharmaceuticals and agrochemicals. who.int For example, derivatives of 2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichlorobenzoic acid have been investigated for their phytotoxic (herbicidal) activity. nih.gov Specifically, the N,N-di,sec-butylamide of 2-amino-3,5-dichlorobenzoic acid demonstrated selective herbicidal properties. nih.gov This indicates that the core structure of a dichlorinated aminobenzoic acid is a viable scaffold for developing new agrochemicals.

In the realm of pharmaceuticals, 3-amino-4-hydroxybenzoic acids are key precursors for creating high molecular weight AB polybenzoxazole polymers, which have applications in advanced materials. google.com The synthesis of these polymers requires highly pure monomers, underscoring the importance of efficient synthetic routes to these intermediates. google.com Related compounds like 2-amino-4-chlorophenol (B47367) are also used in manufacturing pharmaceuticals. who.int Given these precedents, 2-Amino-4,6-dichloro-3-hydroxybenzoic acid is a promising candidate as a synthetic intermediate. Its functional groups could be chemically modified to produce a range of derivatives for screening as potential APIs or agrochemicals.

Role as a Ligand in Metal-Organic Frameworks (MOFs) or Coordination Chemistry

The molecular structure of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid makes it an excellent candidate for use as an organic linker in coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials built from metal ions or clusters connected by organic ligands, often with porous structures suitable for catalysis or gas storage. core.ac.uk

The carboxylate group, the hydroxyl group, and the amino group can all act as coordination sites for metal ions. Research has shown that related ligands, such as 3-amino-4-hydroxybenzoic acid, can form multifunctional lanthanide-based MOFs. nih.gov In these structures, the ligand coordinates to the metal ions through its carboxylate, hydroxyl, and amino groups. nih.gov Similarly, 2,4,6-trihydroxybenzoic acid and p-hydroxybenzoic acid are known to form a variety of complexes and coordination polymers with metal ions, where the carboxylate and hydroxyl groups are the primary binding sites. nih.govnih.govresearchgate.net The incorporation of an amino group, as seen in 2-aminoterephthalic acid, can introduce basic sites into the MOF structure, which can be advantageous for applications like selective CO2 capture. rsc.org Therefore, 2-Amino-4,6-dichloro-3-hydroxybenzoic acid could be used to design novel MOFs with potentially unique topologies and functional properties arising from its specific combination of coordinating groups and halogen substituents.

| Ligand | Metal Ion(s) | Resulting Structure/Application | Reference |

| 3-Amino-4-hydroxybenzoic acid | Lanthanides (e.g., Dy, Eu, Tb) | Isostructural multifunctional MOFs with single-molecule magnet behavior and luminescence properties. | nih.gov |

| 2,4,6-Trihydroxybenzoic acid | s-block and other metals | Discrete molecular units, chains, and 2D/3D networks. Geometry influenced by intramolecular hydrogen bonds. | nih.govresearchgate.net |

| p-Hydroxybenzoic acid | Co, Mn, Zn | 3D MOFs used as catalysts for ring-opening polymerization. | nih.gov |

| 2-Aminoterephthalic acid | Mg, Co, Sr | Amino-functionalized MOFs with potential for selective CO2 adsorption. | rsc.org |

Application in Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The potential of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid in catalysis stems primarily from its ability to form metal complexes or MOFs that can act as catalysts. While the compound itself is not typically a catalyst, its derivatives are. For instance, MOFs constructed from p-hydroxybenzoic acid and cobalt or manganese have been shown to catalyze the ring-opening polymerization of ε-caprolactone and δ-valerolactone. nih.gov The metal centers within the MOF structure act as the catalytic sites.

Given that 2-Amino-4,6-dichloro-3-hydroxybenzoic acid possesses the necessary functional groups (carboxylate, hydroxyl, amino) to act as a ligand, it could be used to synthesize catalytically active frameworks. The electronic properties of the ligand, influenced by the electron-withdrawing chloro groups and electron-donating amino and hydroxyl groups, could modulate the catalytic activity of the coordinated metal center. This offers a pathway to tune the performance of catalysts for specific organic transformations.

Potential in Advanced Material Development (e.g., Polymer Chemistry, Self-Assembling Systems)

The development of advanced materials often relies on monomers that can impart specific properties like thermal stability, rigidity, or self-assembly capabilities. 2-Amino-4,6-dichloro-3-hydroxybenzoic acid shows promise in this area.

Polymer Chemistry : Aromatic compounds are essential precursors for strong, thermostable plastics. nih.gov For example, 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is a precursor for ultra-thermoresistant bioplastics. nih.gov Furthermore, the polycondensation of hydroxybenzoic acids, such as the copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid, is a known industrial process for producing liquid crystal polymers (LCPs). researchgate.net The rigid, substituted aromatic ring of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid makes it a suitable candidate monomer for creating new high-performance polymers with potentially enhanced thermal stability and flame retardant properties due to the chlorine content.

Self-Assembling Systems : Self-assembly is a process where molecules spontaneously form ordered structures through noncovalent interactions like hydrogen bonding and π–π stacking. beilstein-journals.org Amino acids and their derivatives, particularly those with bulky aromatic groups, are known to self-assemble into nanostructures such as nanotubes and nanoribbons. beilstein-journals.orgnih.govnih.gov The structure of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, with its aromatic core and multiple hydrogen-bonding groups (amino, hydroxyl, carboxyl), provides the necessary features to drive self-assembly processes, leading to the formation of supramolecular materials.

Exploration in Dye or Pigment Chemistry

Aminobenzoic acids are common scaffolds in the synthesis of dyes and pigments. The amino group on the aromatic ring is particularly important as it can be diazotized (converted to a diazonium salt) and then coupled with another aromatic compound (a coupling component) to form an azo dye. Azo compounds are characterized by the -N=N- linkage and constitute the largest class of commercial dyes.

For example, various isomers like 3-Amino-2-hydroxybenzoic acid are used as the diazo component to produce a range of direct and mordant dyes. dyestuffintermediates.com Similarly, 2-hydroxybenzoic acid (salicylic acid) is used as a coupling component in the synthesis of numerous mordant dyes. dyestuffintermediates.com The presence of the amino group on 2-Amino-4,6-dichloro-3-hydroxybenzoic acid allows it to function as a diazo component. The chloro and hydroxyl substituents on the ring would affect the color (chromophoric properties) of the resulting dye, potentially leading to new colors or dyes with improved properties like lightfastness.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Characterization in Complex Matrices

Chromatography is the cornerstone of modern analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For a multi-functionalized molecule like 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, techniques such as HPLC and GC, especially when coupled with mass spectrometry, are indispensable.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands out for its exceptional sensitivity and selectivity, making it ideal for trace analysis. In this technique, the compound is first separated from other components in a liquid phase on a stationary phase column before being ionized and detected by a mass spectrometer.

Research Findings: The analysis of substituted benzoic acids, including hydroxybenzoic and aminobenzoic acid derivatives, is well-established using HPLC-MS/MS. vu.edu.au For 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, a reversed-phase HPLC method would typically be employed. The separation could be achieved on a biphenyl (B1667301) or C18 stationary phase with a mobile phase consisting of an acidified water-methanol or water-acetonitrile gradient. vu.edu.ausielc.com The acidic modifier, such as formic acid, is crucial as it facilitates the protonation of the analyte, making it suitable for positive ion electrospray ionization (ESI). vu.edu.au

The mass spectrometer detects the compound by monitoring specific mass-to-charge (m/z) transitions in a process known as Multiple Reaction Monitoring (MRM). For 2-Amino-4,6-dichloro-3-hydroxybenzoic acid (Molecular Weight: 222.04 g/mol ), the parent ion [M+H]⁺ would be approximately m/z 223. The subsequent fragmentation (MS/MS) would likely involve the loss of characteristic groups, such as water (H₂O) or carbon dioxide (CO₂), providing highly selective transitions for quantification. For instance, a common fragmentation for benzoic acids is the loss of the carboxyl group.

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of a Substituted Benzoic Acid

| Parameter | Setting | Purpose |

|---|---|---|

| HPLC Column | Reversed-Phase C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (B129727) | Organic component, elutes the analyte from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for efficient separation and ionization. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |

| MS/MS Transition | e.g., m/z 223 → [Fragment Ion] | Specific transition for selective and sensitive detection. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, direct analysis by GC is not feasible. The presence of the carboxylic acid, hydroxyl, and amino functional groups requires a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Research Findings: The most common derivatization strategy for compounds containing active hydrogens, such as amino acids, is silylation. sigmaaldrich.com Reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the -COOH, -OH, and -NH₂ groups with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnorthwestern.edu This process increases the volatility and improves the chromatographic peak shape of the analyte.

Following derivatization, the sample is injected into the GC-MS system. The resulting TBDMS derivative of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid would have a significantly higher molecular weight. The mass spectrum obtained via electron impact (EI) ionization would show a characteristic fragmentation pattern, often including ions corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups, which allows for confident identification. sigmaaldrich.com While highly effective, care must be taken as some amino acids can produce multiple derivative products, potentially complicating quantification. sigmaaldrich.com

Table 2: Derivatization for GC-MS Analysis

| Functional Group | Derivatizing Reagent | Resulting Group | Mass Increase (Da) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | MTBSTFA | TBDMS Ester | 114 |

| Hydroxyl (-OH) | MTBSTFA | TBDMS Ether | 114 |

| Amino (-NH₂) | MTBSTFA | TBDMS Amine | 114 |

Developing and validating an analytical method is a critical process to ensure that it is reliable, reproducible, and fit for its intended purpose, such as determining the purity of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid or identifying its degradation products. pensoft.net This process is typically governed by guidelines from the International Conference on Harmonisation (ICH). ekb.eg

Research Findings: A typical method development strategy for a reversed-phase HPLC method would involve screening various columns, mobile phase compositions (e.g., methanol vs. acetonitrile), and pH conditions to achieve optimal separation of the main compound from any process-related impurities or degradants. pensoft.netekb.eg

Once developed, the method must be validated for several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). ekb.eg

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Electrochemical Methods for Sensitive Detection and Redox Behavior

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. mdpi.com The 2-Amino-4,6-dichloro-3-hydroxybenzoic acid molecule contains both a phenol (B47542) and an aromatic amine group, both of which are known to be electrochemically active (i.e., they can be oxidized). mdpi.com

Research Findings: Techniques like cyclic voltammetry (CV) can be used to investigate the redox behavior of the compound at an electrode surface. The oxidation of the hydroxyl and/or amino groups would produce a characteristic peak or peaks in the voltammogram, the potential of which is indicative of the compound's structure and the current of which is proportional to its concentration. nih.gov

For sensitive detection, chemically modified electrodes (CMEs) are often employed. These electrodes are coated with materials that can pre-concentrate the analyte or catalyze its electrochemical reaction, thereby lowering the detection limit. mdpi.com For instance, electrodes modified with carbon nanotubes, graphene, or metallic nanoparticles have been shown to enhance the electrochemical signals of similar electroactive biomolecules. mdpi.com An electrochemical sensor based on this principle could be developed for the rapid quantification of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid in various samples. nih.gov The oxidation potential for similar phenolic and amino compounds typically occurs at potentials greater than 0.5 V versus a standard reference electrode. mdpi.com

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size-to-charge ratio. It offers advantages over HPLC, such as higher separation efficiency, shorter analysis times, and minimal consumption of samples and reagents. scispace.com

Research Findings: CE is well-suited for the analysis of charged species like amino acids and organic acids. horiba.comnih.gov For the separation of 2-Amino-4,6-dichloro-3-hydroxybenzoic acid, a capillary zone electrophoresis (CZE) method would be employed. The separation would be conducted in a fused-silica capillary filled with a background electrolyte (BGE), typically a buffer solution like borate (B1201080) or phosphate (B84403) at a controlled pH. scispace.com The pH of the buffer is critical as it determines the charge state of the analyte's acidic and basic functional groups, and thus its electrophoretic mobility.

Detection is commonly performed using UV-Vis spectrophotometry. To enhance sensitivity, especially for trace analysis, pre-column derivatization with a chromophoric or fluorophoric agent can be used. scispace.comnih.gov Alternatively, indirect UV detection, where a UV-absorbing component is added to the buffer, can be employed to visualize non-absorbing analytes. horiba.com Given its aromatic structure, 2-Amino-4,6-dichloro-3-hydroxybenzoic acid would likely exhibit sufficient native UV absorbance for direct detection.

Hyphenated Techniques and Advanced Spectroscopic Fingerprinting